molecular formula C8H17NO2 B1485393 trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol CAS No. 2152996-67-1

trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol

Cat. No. B1485393
CAS RN: 2152996-67-1
M. Wt: 159.23 g/mol
InChI Key: UZCVURVSAJABOP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol, also known as trans-2-MPCB, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic, colorless, and water-soluble compound with a molecular weight of 176.2 g/mol. Trans-2-MPCB is a chiral compound, meaning it can exist in two different mirror-image forms, which are known as enantiomers. It is an important compound in the field of asymmetric synthesis, as it can be used to synthesize other compounds with a high degree of stereoselectivity.

Scientific Research Applications

Trans-2-MPCB is used in a wide range of scientific research applications, including the synthesis of drugs, pharmaceuticals, and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of compounds with a high degree of stereoselectivity. In addition, it has been used in the synthesis of compounds with novel biological activities, such as anticancer compounds.

Mechanism of Action

The mechanism of action of trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol is not fully understood. However, it is known to act as a chiral auxiliary, allowing for the synthesis of compounds with a high degree of stereoselectivity. It is also known to catalyze the formation of new C-C bonds and to facilitate the formation of enantiomerically pure products.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol are not well understood. However, it is known to have an effect on the synthesis of compounds with novel biological activities, such as anticancer compounds. In addition, it has been found to have an inhibitory effect on the growth of certain bacteria, suggesting that it may have a role in the regulation of bacterial growth.

Advantages and Limitations for Lab Experiments

The advantages of using trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol in laboratory experiments include its ability to catalyze the formation of new C-C bonds and to facilitate the formation of enantiomerically pure products. It is also a relatively stable compound, making it suitable for use in a wide range of laboratory experiments. However, it is not a very potent compound and its effects are not always predictable, making it difficult to use in certain experiments.

Future Directions

The future directions of trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol research include the development of new methods for its synthesis and the exploration of its potential applications in drug development and other areas of scientific research. In addition, further research is needed to understand its mechanism of action and biochemical and physiological effects. Finally, further research is needed to explore the potential of trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

(1R,2R)-2-(3-methoxypropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-6-2-5-9-7-3-4-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCVURVSAJABOP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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